
4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with cyclobutanone in the presence of a base such as sodium hydroxide can yield the desired pyrazole derivative. The reaction typically requires refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its pharmacological effects and potential use in drug discovery. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
4-Bromothiophenol: An organic compound with a bromine atom and a thiol group.
4-Bromophenylboronic acid: A boronic acid derivative with a bromine atom in the para position.
Uniqueness
4-(4-Bromophenyl)-3-cyclobutyl-1h-pyrazol-5-amine is unique due to the presence of both a bromophenyl group and a cyclobutyl group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
属性
分子式 |
C13H14BrN3 |
|---|---|
分子量 |
292.17 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-5-cyclobutyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14BrN3/c14-10-6-4-8(5-7-10)11-12(9-2-1-3-9)16-17-13(11)15/h4-7,9H,1-3H2,(H3,15,16,17) |
InChI 键 |
AXRPTWFRYVAIHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=C(C(=NN2)N)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
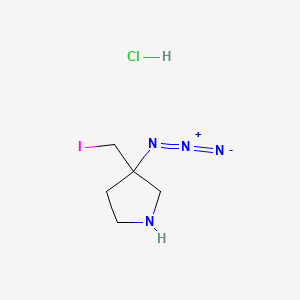
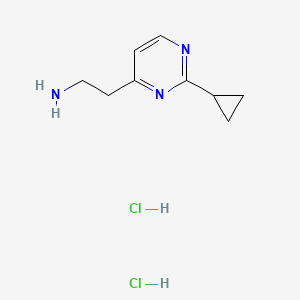
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
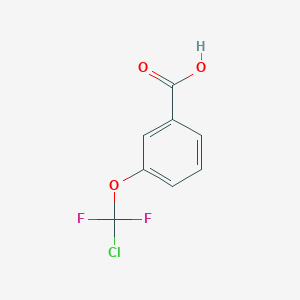

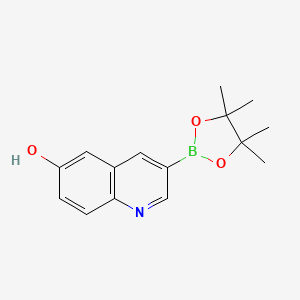
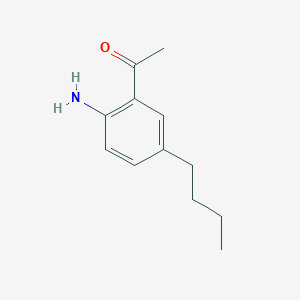
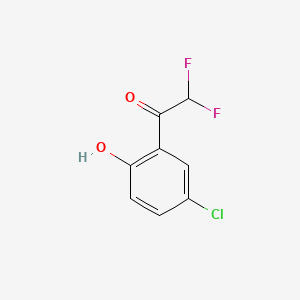
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

